molecular formula C15H17NO5 B13868688 Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate

Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate

Cat. No.: B13868688
M. Wt: 291.30 g/mol
InChI Key: ONPWAMVWADFIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate is a synthetic organic compound that belongs to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl 2-(4-methoxyphenyl)-2-oxoacetate with ethylamine in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3), to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to form a dihydro-oxazole derivative.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydro-oxazole derivatives.

    Substitution: Formation of new substituted oxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
  • Ethyl 5-ethoxy-2-phenyl-1,3-oxazole-4-carboxylate
  • Methyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

Uniqueness

Ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate is unique due to its specific combination of ethoxy and methoxy substituents, which can influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or physical properties, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

ethyl 5-ethoxy-2-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C15H17NO5/c1-4-19-14(17)12-15(20-5-2)21-13(16-12)10-6-8-11(18-3)9-7-10/h6-9H,4-5H2,1-3H3

InChI Key

ONPWAMVWADFIBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.